molecular formula C14H15NO3 B1347141 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 56658-35-6

2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1347141
Key on ui cas rn: 56658-35-6
M. Wt: 245.27 g/mol
InChI Key: HAFOAXRAJBJRMB-UHFFFAOYSA-N
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Patent
US06096688

Procedure details

Potassium phthalimide (82.86 g, 0.447 mol) is added to a stirred solution of bromopinacolone (80.10 g, 0.447 mol) in toluene (300 ml). The-suspension is refluxed for 19 h, cooled, and then the precipitate is filtered off and discarded. The filtrate is cooled in an ice-bath and treated with petroleum ether (550 ml). The resulting precipitate is collected by filtration. The mother liquor is reduced to circa 100 ml by evaporation in vacuo, and a further quantity of precipitate which forms is collected by filtration and combined with the first crop, giving 2-(3,3-dimethyl-2-oxo-butyl)-isoindole-1,3-dione (total yield 83.5 g, 76%) as colourless crystals, m.p. 96-99° C.
Quantity
82.86 g
Type
reactant
Reaction Step One
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].Br[CH2:14][C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[CH3:17][C:16]([CH3:19])([CH3:18])[C:15](=[O:20])[CH2:14][N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
82.86 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
80.1 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The-suspension is refluxed for 19 h
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled in an ice-bath
ADDITION
Type
ADDITION
Details
treated with petroleum ether (550 ml)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
The mother liquor is reduced to circa 100 ml by evaporation in vacuo
FILTRATION
Type
FILTRATION
Details
a further quantity of precipitate which forms is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC(C(CN1C(C2=CC=CC=C2C1=O)=O)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 83.5 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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